molecular formula C34H44N4O3S B2602766 5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one CAS No. 865659-83-2

5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one

Katalognummer: B2602766
CAS-Nummer: 865659-83-2
Molekulargewicht: 588.81
InChI-Schlüssel: VZLNONALOXPIDN-ZTKZIYFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS 865659-83-2, molecular formula C₃₄H₄₄N₄O₃S, molecular weight 588.8 g/mol) is a structurally complex imidazol-4-one derivative. Its architecture integrates multiple pharmacophoric motifs:

  • A 1,3-benzodioxole moiety, known for enhancing bioavailability and metabolic stability in drug-like molecules .
  • A 4-(2,6-dimethylphenyl)piperazino group, a common structural feature in bioactive compounds due to its ability to engage in hydrogen bonding and π-π interactions .

Its structural complexity necessitates advanced analytical techniques (e.g., X-ray crystallography via SHELX programs) for characterization .

Eigenschaften

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3,7-dimethyloct-6-enylsulfanyl)-3-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O3S/c1-24(2)8-6-9-25(3)14-19-42-34-35-29(20-28-12-13-30-31(21-28)41-23-40-30)33(39)38(34)22-36-15-17-37(18-16-36)32-26(4)10-7-11-27(32)5/h7-8,10-13,20-21,25H,6,9,14-19,22-23H2,1-5H3/b29-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLNONALOXPIDN-ZTKZIYFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)N=C3SCCC(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/N=C3SCCC(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one (CAS No. not specified) is a complex organic molecule with potential biological activities. Its unique structural components suggest possible pharmacological properties, particularly in medicinal chemistry.

  • Molecular Formula : C34H44N4O3S
  • Molecular Weight : 588.80316 g/mol
  • Structural Features : The compound features a benzodioxole moiety, which is often associated with various biological activities including antioxidant and anti-inflammatory effects.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, related compounds within its structural class have been studied for various pharmacological effects. Notably, compounds with similar imidazole and benzodioxole structures have demonstrated:

  • Antimicrobial Activity : Several derivatives exhibit significant antibacterial and antifungal properties. For instance, related imidazole derivatives have shown effectiveness against multiple bacterial strains with low MIC values (minimum inhibitory concentration) .
  • Anticancer Properties : Compounds featuring imidazole rings have been reported to possess anticancer activities. For example, hybrid derivatives of imidazole and quinoline have shown selective antitumor activity against specific cancer cell lines .
  • Anti-inflammatory Effects : Some benzodioxole-containing compounds have been noted for their ability to inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties .

Antimicrobial Activity

A study evaluated various synthesized compounds for their antibacterial and antifungal activities. The results indicated that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The most effective compounds had MIC values significantly lower than standard antibiotics .

CompoundMIC (µg/mL)Activity Type
Compound A0.12Bacterial
Compound B0.49Fungal

Anticancer Activity

Research on hybrid imidazole derivatives has shown promise in treating different cancer types. For instance, a compound with a similar structure exhibited a high degree of selectivity and potency against renal cancer cells (A498) and breast cancer cells (MDA-MB-468) .

CompoundCancer TypeIC50 (µM)
Compound XRenal Cancer A4980.05
Compound YBreast Cancer MDA-MB-4680.07

Anti-inflammatory Mechanisms

The anti-inflammatory potential of related compounds was assessed through their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings indicate that compounds structurally similar to the target compound may offer therapeutic benefits in inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Biological Relevance
Target Compound (865659-83-2) C₃₄H₄₄N₄O₃S 588.8 Benzodioxole, octenyl sulfanyl, dimethylphenylpiperazino Likely receptor modulation (inferred)
5-(1,3-Benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-imidazol-4-one (448229-93-4) C₁₇H₁₉N₃O₄ 329.36 Benzodioxole, morpholino Antimicrobial activity (analogous to )
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-thiazole derivatives C₂₇H₂₁ClF₂N₆S 547.0 Chlorophenyl, fluorophenyl, thiazole Structural rigidity, π-stacking capacity
5-Oxo-imidazole derivatives Variable ~300–450 Arylidene, pyrazol-3-one Antimicrobial, anti-inflammatory

Structural and Functional Differences

Core Heterocycle Modifications: The target compound’s imidazol-4-one core is substituted with a sulfanyl chain and a piperazino group, distinguishing it from simpler 5-oxo-imidazole derivatives (e.g., those in ), which lack these extended side chains.

Aromatic Substituents :

  • The 1,3-benzodioxole moiety is shared with CAS 448229-93-4 but absent in thiazole-based analogs (e.g., ). Benzodioxole’s electron-rich structure may enhance binding to aromatic residues in enzyme active sites, whereas thiazole derivatives rely on halogenated phenyl groups for target engagement .

Piperazino vs. Morpholino Groups: The 4-(2,6-dimethylphenyl)piperazino group in the target compound introduces basicity and conformational flexibility, contrasting with the morpholino group in CAS 448229-93-4, which is less basic and more rigid. Piperazino groups are common in CNS-targeting drugs, suggesting possible neurological applications .

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight and Solubility : The target compound’s high molecular weight (588.8 g/mol) and hydrophobic substituents likely reduce aqueous solubility compared to smaller imidazole derivatives (e.g., ~300–450 g/mol in ). This may limit oral bioavailability unless formulated with solubilizing agents.
  • This contrasts with fluorophenyl/thiazole systems (e.g., ), where halogen atoms dominate electronic profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.